molecular formula C7H4ClN3O B3051884 7-Chloro-1,2,3-benzotriazin-4-ol CAS No. 36772-63-1

7-Chloro-1,2,3-benzotriazin-4-ol

Cat. No. B3051884
CAS RN: 36772-63-1
M. Wt: 181.58
InChI Key: HGUMEYYQEBMJOW-UHFFFAOYSA-N
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Description

7-Chloro-1,2,3-benzotriazin-4-ol, also known as 7-chloro-3,4-dihydro-1,2,3-benzotriazin-4-one, is a chemical compound with the molecular weight of 181.58 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 7-Chloro-1,2,3-benzotriazin-4-ol is 1S/C7H4ClN3O/c8-4-1-2-5-6(3-4)9-11-10-7(5)12/h1-3H, (H,9,10,12) .


Physical And Chemical Properties Analysis

7-Chloro-1,2,3-benzotriazin-4-ol is a powder at room temperature . It has a melting point of 219-220 degrees Celsius .

Scientific Research Applications

Synthesis and Derivative Formation

7-Chloro-1,2,3-benzotriazin-4-ol serves as a foundational chemical in synthesizing a variety of derivatives with potential applications across different scientific fields. For instance, the chloride of 3-chloro-1,2,4-benzotriazine-1-oxide-7-carboxylic acid, a related compound, has been prepared to synthesize derivatives of 3-hydroxy-1,2,4-benzotriazine-1-oxide-7-carboxylic acid. These derivatives were synthesized through stepwise substitution, demonstrating the compound's versatility in forming reactive dyes and linking dye components containing amino groups, which were tested for their efficacy in dyeing cellulose and wool (Brenneisen, Thumm, & Benz, 1966).

Energetics and Structure Analysis

The energetic properties and structural analysis of 1,2,3-benzotriazin-4(3H)-one have been studied extensively, providing insights into the thermodynamics and molecular architecture of benzotriazine derivatives. Through experimental and computational studies, the enthalpy of formation and sublimation of 1,2,3-benzotriazin-4(3H)-one was derived, revealing interrelations between its structure and energy. This research contributes to understanding the stability and reactivity of such compounds, which is crucial for their application in various scientific domains (Miranda, Matos, Morais, & Liebman, 2011).

Magnetic Properties and Radical Stability

The magnetic properties and stability of radicals derived from benzotriazine compounds have been a subject of interest. For example, the 1,3-diphenyl-7-trifluoromethyl-1,4-dihydro-1,2,4-benzotriazin-4-yl radical, a related derivative, exhibits remarkable stability and has been studied for its magnetic susceptibility and behavior, indicating potential applications in materials science and magnetic resonance imaging (Constantinides, Koutentis, Krassos, Rawson, & Tasiopoulos, 2011).

Catalytic and Synthetic Applications

7-Chloro-1,2,3-benzotriazin-4-ol and its derivatives have been utilized in catalytic and synthetic applications, such as the nickel-catalyzed denitrogenative alkyne insertion. This process allows for the efficient synthesis of a wide range of substituted isoquinolones, showcasing the compound's utility in organic synthesis and pharmaceutical chemistry (Miura, Yamauchi, & Murakami, 2008).

Antiferromagnetic and Ferromagnetic Interactions

Investigations into the antiferromagnetic and ferromagnetic interactions of benzotriazin-4-yl radicals provide insights into their electronic and magnetic properties. These studies contribute to the understanding of molecular magnetism and the design of magnetic materials, which have implications for information storage and quantum computing (Constantinides, Koutentis, & Rawson, 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

7-chloro-3H-1,2,3-benzotriazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O/c8-4-1-2-5-6(3-4)9-11-10-7(5)12/h1-3H,(H,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUMEYYQEBMJOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=NNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40190232
Record name 7-Chloro-1,2,3-benzotriazin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36772-63-1
Record name 7-Chloro-1,2,3-benzotriazin-4-ol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036772631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
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Record name 7-Chloro-1,2,3-benzotriazin-4-ol
Source EPA DSSTox
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Record name 7-chloro-3,4-dihydro-1,2,3-benzotriazin-4-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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